4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine

Chemical Biology Fragment-Based Drug Discovery Bioconjugation

4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine (CAS 1340233-62-6) is a heterocyclic compound belonging to the 2-aminothiazole class, featuring a thiazole core with a phenyl substituent at the 5-position and an aminomethyl group at the 4-position. This substitution pattern places a primary aromatic amine and a primary alkyl amine on the same scaffold, creating a differentiated building block for medicinal chemistry and chemical biology applications.

Molecular Formula C10H11N3S
Molecular Weight 205.28
CAS No. 1340233-62-6
Cat. No. B2726463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine
CAS1340233-62-6
Molecular FormulaC10H11N3S
Molecular Weight205.28
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(S2)N)CN
InChIInChI=1S/C10H11N3S/c11-6-8-9(14-10(12)13-8)7-4-2-1-3-5-7/h1-5H,6,11H2,(H2,12,13)
InChIKeyXQIRKKGUTSQQHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine (CAS 1340233-62-6): Chemical Identity and Baseline Characteristics for Procurement


4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine (CAS 1340233-62-6) is a heterocyclic compound belonging to the 2-aminothiazole class, featuring a thiazole core with a phenyl substituent at the 5-position and an aminomethyl group at the 4-position [1]. This substitution pattern places a primary aromatic amine and a primary alkyl amine on the same scaffold, creating a differentiated building block for medicinal chemistry and chemical biology applications. The compound is commercially supplied as a research chemical with a typical certified purity of ≥98% (HPLC) and is recommended for storage sealed in dry conditions at 2–8°C .

Why Generic Substitution Fails for 4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine: The Critical Role of Regiospecific Aminomethyl Functionalization


Direct substitution of 4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine with simpler 2-aminothiazole analogs (e.g., 4-phenylthiazol-2-amine or 5-phenylthiazol-2-amine) is not scientifically equivalent. The presence of the primary aminomethyl (-CH2NH2) handle at the 4-position enables orthogonal derivatization strategies—such as reductive amination, amide coupling, or sulfonamide formation—that are structurally inaccessible with unsubstituted or N‑aryl variants [1]. This regiospecific functionality is essential in fragment-based drug discovery (FBDD) campaigns where vector exploration from the 4-position directly influences target engagement geometry, as evidenced by structure–activity relationship (SAR) studies on 2-amino-4-(aminomethyl)thiazole-based antitumor agents that demonstrate cytotoxicity parity with 5‑fluorouracil [2].

Quantitative Differentiator Guide for 4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine Against Structural Analogs


Orthogonal Derivatization Capacity: Dual Amine Handles vs. Single Amine Analogs

4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine contains two chemically distinct amine groups: a 2-amino group (aromatic, pKa ~4.5–5.5 predicted) and a 4-aminomethyl group (aliphatic, pKa ~9.5–10.5 predicted). This pKa differential of approximately 5 log units enables pH-controlled, sequential derivatization—a capability absent in the most common comparator 5-phenylthiazol-2-amine (CAS 6189-63-3), which possesses only a single aromatic amine site . In published SAR series, the 2-amino group on analogous scaffolds serves as the primary pharmacophore anchor, while the 4-aminomethyl handle is utilized for solubility-modulating appendage installation, demonstrating that derivatization at each amine independently modulates target potency and physicochemical properties [1].

Chemical Biology Fragment-Based Drug Discovery Bioconjugation

Reduced Fragment Promiscuity Potential Relative to 4-Phenylthiazol-2-amine

The parent scaffold 4-phenylthiazol-2-amine (CAS 1826-16-0) has been explicitly identified as a promiscuous binding fragment, registering as a hit in 14 out of 14 biophysical screens against diverse protein targets and flagged as a poor starting point for FBDD due to high false-positive rates [1]. The 4-aminomethyl substitution present in the target compound introduces a polar, solvent-exposed primary amine that is predicted to reduce hydrophobic collapse-driven promiscuity. While direct promiscuity panel data for the target compound are not yet published, the class-level inference from the 2-amino-4-(aminomethyl)thiazole scaffold indicates that polar 4-substituents decrease hit rates in counter-screens compared to unsubstituted 4-aryl analogs [2].

Fragment-Based Drug Discovery Assay Interference Selectivity

Hazard Profile Differentiation: CLP Classification vs. Unsubstituted 2-Aminothiazoles

According to the ECHA C&L Inventory, 4-(aminomethyl)-5-phenyl-1,3-thiazol-2-amine carries the following notified harmonized classifications: Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory tract) [1]. This comprehensive hazard profile provides procurement teams with codified GHS handling requirements (Warning pictogram, P261/P264/P271 precautionary statements). In contrast, many unsubstituted 2-aminothiazole analogs lack notified CLP classifications entirely, placing the burden of hazard assessment on the end-user under REACH. The availability of a pre-notified classification accelerates institutional safety review for compound registration in automated inventory systems by an estimated 5–10 business days.

Safety Assessment REACH Compliance Occupational Health

Commercial Availability and Purity Specification for Reproducible Research

4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine is commercially supplied with a certified purity of ≥98% (HPLC) by multiple independent vendors, with standard packaging sizes ranging from 50 mg to 1 g . This purity specification meets the common ≥95% threshold required for fragment library registration in FBDD consortia. In comparison, the closest regioisomer 2-(aminomethyl)-5-phenylthiazole (CAS 959026-08-5) is typically offered at 97% purity and is structurally incapable of serving as a 2-amino pharmacophore replacement in SAR-by-catalog approaches, as the critical 2-NH2 group is absent.

Chemical Procurement Reproducibility Quality Control

Optimal Application Scenarios for 4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine Procurement Based on Validated Differentiators


Fragment-Based Drug Discovery (FBDD) Library Design with Reduced Promiscuity Risk

For fragment screening libraries that aim to minimize the false-positive burden associated with 2-aminothiazole scaffolds, 4-(aminomethyl)-5-phenyl-1,3-thiazol-2-amine offers a differentiated entry. Published data classifies the unsubstituted 4-phenylthiazol-2-amine as a high-risk promiscuous binder (14/14 screen hit rate) [1]. The polar 4-aminomethyl substitution is predicted to reduce hydrophobic aggregation-based promiscuity while retaining the essential 2-amine pharmacophore for hydrogen-bond-mediated target engagement. This makes the compound suitable as a 'second-generation' 2-aminothiazole fragment for core replacement in established kinase inhibitor programs. Procurement of ≥98% purity material ensures compliance with typical fragment library QC standards, avoiding solubility or purity-related artifacts in biophysical assays [2].

Orthogonal Bioconjugation and Dual-Labeling Strategy Development

The simultaneous presence of an aromatic 2-amine and an aliphatic 4-aminomethyl group with an estimated pKa differential of ~5 log units enables pH-controlled sequential conjugation. This allows researchers to attach a fluorophore or affinity tag at one amine while preserving the other for target-directed pharmacology. This orthogonal reactivity profile is structurally unattainable with single-amine analogs such as 5-phenylthiazol-2-amine (CAS 6189-63-3). Published SAR on 2-amino-4-(aminomethyl)thiazole derivatives confirms that modifications at each amine independently modulate biological activity, validating the utility of dual-handle architectures in chemical probe development [1].

OSHA/GHS-Compliant Laboratory Procurement with Pre-Notified Hazard Data

For academic core facilities and industrial compound management groups that require pre-notified GHS classifications for automated inventory registration, 4-(aminomethyl)-5-phenyl-1,3-thiazol-2-amine eliminates the delays associated with self-classification. Its ECHA C&L notification (No. 829-713-2) provides codified hazard statements (H302, H312, H315, H319, H332, H335), enabling immediate integration into laboratory information management systems (LIMS) and safety data sheet (SDS) authoring workflows [1]. This is a tangible operational advantage over structurally similar but unclassified 2-aminothiazole building blocks that require 5–10 business days for institutional safety review prior to first use.

Medicinal Chemistry Hit-to-Lead Elaboration at the 4-Position Vector

When a screening hit contains a 2-aminothiazole core, SAR expansion at the 4-position is often required to improve potency, selectivity, or ADME properties. 4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine provides a pre-installed aminomethyl handle that can be directly elaborated via amide coupling, reductive amination, or sulfonylation without requiring additional deprotection or functional group interconversion steps. Published work on analogous 2-amino-4-(aminomethyl)thiazoles demonstrates that derivatives accessed through this handle achieve cytotoxicity comparable to 5-fluorouracil in tumor cell lines, confirming that the 4-aminomethyl vector is productive for biological activity [1]. The ≥98% purity of the commercially supplied material minimizes byproduct formation that could confound preliminary SAR interpretation [2].

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